molecular formula C26H33N3O3S B2587804 4-((1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide CAS No. 932344-86-0

4-((1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide

Cat. No. B2587804
CAS RN: 932344-86-0
M. Wt: 467.63
InChI Key: STRZVDNBMNYQJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide is a useful research compound. Its molecular formula is C26H33N3O3S and its molecular weight is 467.63. The purity is usually 95%.
BenchChem offers high-quality 4-((1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cyclooxygenase-2 (COX-2) Inhibition

The compound’s methylsulfonyl group serves as a potent COX-2 inhibitor pharmacophore. Molecular modeling studies using the Autodock program revealed that this pharmacophore effectively binds to the COX-2 active site. In vitro assays demonstrated moderate to good selectivity for COX-2 inhibition, with compound 5a exhibiting the highest inhibitory effect (IC50: 0.05 μM) even surpassing celecoxib (reference drug) (IC50: 0.06 μM) .

Anti-Nociceptive Activity

In vivo studies using the writing μ reflex test showed that all synthesized compounds had dose-dependent anti-nociceptive activity. Notably, compound 5d displayed the highest activity (ED50: 5.75 mg/kg) .

Anti-Cancer Potential

The synthesized compounds were tested for cytotoxicity against MCF-7 breast cancer cells. All compounds exhibited considerable inhibitory effects, suggesting potential anti-cancer properties .

Nitrogen Heterocycles

Considering the compound’s heterocyclic structure, it aligns with the importance of nitrogen heterocycles in biological systems. These rings play crucial roles in enzymes, proteins, and DNA .

Synthetic Catalyst

The compound’s synthesis involves Brønsted acidic ionic liquid as an efficient and recyclable catalyst .

properties

IUPAC Name

4-[[1-[(2,5-dimethylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]-N-propylcyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N3O3S/c1-4-12-27-24(30)20-9-7-19(8-10-20)15-29-25(31)23-22(11-13-33-23)28(26(29)32)16-21-14-17(2)5-6-18(21)3/h5-6,11,13-14,19-20H,4,7-10,12,15-16H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STRZVDNBMNYQJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1CCC(CC1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide

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